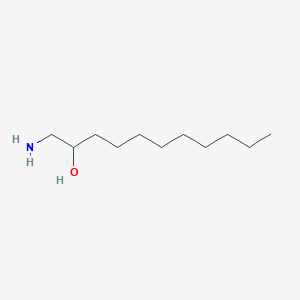

Racemic 1-amino-2-undecanol

Description

Properties

Molecular Formula |

C11H25NO |

|---|---|

Molecular Weight |

187.32 g/mol |

IUPAC Name |

1-aminoundecan-2-ol |

InChI |

InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3 |

InChI Key |

NSEKSRWWQUGVJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CN)O |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

-

Nitroaldol Condensation : Decanal reacts with nitromethane in the presence of a base (e.g., potassium fluoride) to form 2-nitro-1-undecanol.

-

Silylation Protection : The nitro alcohol intermediate is silylated (e.g., using trimethylsilyl chloride) to enhance stability during subsequent steps.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine, yielding this compound.

Key Data

-

Conditions :

Catalytic Hydrogenation of Nitroalkenes

Nitroalkenes serve as precursors for amino alcohols through selective hydrogenation. This method avoids the need for nitroaldol intermediates:

Reaction Steps

Key Data

-

Selectivity : >90% for the anti-Markovnikov product due to steric effects.

-

Catalyst Optimization : Raney nickel provides higher selectivity at lower costs compared to Pd-based systems.

Bromination-Amination Approach

This two-step method leverages halogenation followed by nucleophilic substitution:

Reaction Steps

Key Data

-

Challenges : Requires careful control of reaction conditions to avoid over-bromination or elimination side reactions.

Reductive Amination of α-Keto Acids

Adapted from amino acid synthesis, this method involves:

Reaction Steps

Key Data

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitroaldol + Reduction | Decanal | KF, H₂/Pd-C | 70–85 | High yield, scalable | Multi-step, silylation required |

| Nitroalkene Hydrogenation | Undecenal | Raney Ni, H₂ | 65–78 | Direct nitroalkene route | Requires nitroalkene synthesis |

| Bromination-Amination | 1-Undecanol | PBr₃, NH₃(aq) | 60–75 | Simple halogenation step | Risk of elimination byproducts |

| Reductive Amination | 2-Undecanol | NaBH₄, NH₃ | 50–65 | Mimics natural amino acid synthesis | Low yield, side reactions |

Emerging Strategies and Innovations

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.

Major Products:

Oxidation: 2-Undecanone or 2-undecanal.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Racemic 1-amino-2-undecanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Group Influence

The following table highlights key structural analogs and their properties:

Key Observations :

- Functional Groups: The dual functionality of 1-amino-2-undecanol distinguishes it from monofunctional analogs like 1-undecanol and 1-aminoundecane. This may enhance its biological activity but complicates crystallization and separation .

- Chain Length: Analogous long-chain alcohols (e.g., 1-octadecanol) exhibit similar environmental behavior, suggesting 1-amino-2-undecanol may share comparable biodegradation and toxicity trends .

Physicochemical Properties

- Solubility: Polar solvents (e.g., water, acetone) are effective for this compound due to its hydrophilic -NH₂ and -OH groups, akin to 1-undecanol’s solubility in alcohols and esters .

- Crystallization Behavior: Racemic compounds often form distinct crystal lattices compared to enantiopure forms. For example, racemic DNA duplexes crystallize in space group P6₃ with lower resolution than enantiopure forms, a trend that may extend to 1-amino-2-undecanol .

- Polymorphic Transitions: Similar racemic compounds (e.g., mandelic acid derivatives) exhibit multiple thermodynamically feasible crystal structures, suggesting 1-amino-2-undecanol may also form kryptoracemates or quasiracemates under specific conditions .

Separation Techniques

- Resolving Agents: Diastereomeric salt formation using chiral acids/bases (e.g., tartaric acid derivatives) is effective for amines and alcohols. Evidence suggests that structurally similar resolving agents (e.g., amino acid esters) enhance separation due to better lattice fitting .

- Crystallization Conditions : Kinetic control (e.g., seeding with analogous racemic compounds) can induce polymorphic transitions, enabling preferential enrichment in otherwise challenging systems .

Q & A

Q. What are the primary synthetic routes for racemic 1-amino-2-undecanol, and how do they influence chiral purity?

this compound is typically synthesized via resolution of enantiomers from a racemic mixture or asymmetric catalysis. Key methods include chromatographic enantioresolution (e.g., preparative chiral chromatography) or crystallization under controlled conditions. For instance, chiral purity depends on the starting material's enantiomeric excess and the resolution efficiency, which can be optimized using empirical retention models in chromatography . Asymmetric synthesis routes (e.g., biocatalysis) may reduce reliance on post-synthetic resolution but require tailored catalysts .

Q. How can researchers validate the enantiomeric composition of this compound in drug development?

Enantioselective analytical methods, such as chiral stationary phase HPLC or TLC-densitometry, are critical. For example, validated densitometric TLC methods can quantify enantiomeric impurities by comparing retention factors of racemic and enantiopure standards. Researchers must ensure method robustness by testing variables like mobile phase composition and temperature, as retention behavior is sensitive to these parameters .

Q. What experimental protocols are recommended for studying this compound's physicochemical properties?

Thermodynamic stability and solubility can be assessed via differential scanning calorimetry (DSC) and saturation shake-flask methods. Racemic mixtures often exhibit distinct melting points and solubility profiles compared to enantiopure forms due to differences in crystal packing . For example, racemic crystallization trials may yield higher-quality crystals under specific solvent conditions, as observed in Pribnow box duplex studies .

Advanced Research Questions

Q. How do conflicting pharmacokinetic data from racemic vs. enantiopure 1-amino-2-undecanol inform experimental design?

Q. What strategies resolve contradictions in chiral separation efficiency across different chromatographic methods?

Contradictions arise from variables like mobile phase composition, column chemistry, and temperature. A retention-matching strategy, using methanol molarity instead of volume percentage, improves retention factor predictability in supercritical fluid chromatography (SFC). Full-factorial experimental designs (e.g., varying pressure, temperature, and modifier concentration) enable robust model fitting . Method transfer between HPLC and SFC requires recalibration of retention models .

Q. How can enantiophobic crystal packing behaviors be exploited to optimize this compound synthesis?

Racemic crystals often exhibit distinct packing arrangements (e.g., alternating enantiomer layers) compared to disordered enantiopure forms. X-ray crystallography of racemic vs. enantiopure crystals reveals weaker intermolecular interactions in the latter, guiding solvent selection for crystallization. For example, racemic Pribnow box duplexes crystallized in space group P63 under optimized conditions, while enantiopure forms required synchrotron-level refinement .

Q. What statistical frameworks are suitable for analyzing enantiomer-specific toxicity data?

Multivariate regression models can correlate enantiomer concentrations with toxicity endpoints (e.g., behavioral assays in rodents). Researchers must account for covariance between enantiomers and use error propagation techniques to address analytical variability. For example, open-field behavioral data from racemic citalopram studies required non-linear mixed-effects modeling to disentangle enantiomer contributions .

Methodological Considerations

- Data Integration : Combine crystallographic, chromatographic, and pharmacokinetic data using meta-analysis frameworks to address reproducibility challenges .

- Error Analysis : Apply propagation of uncertainty principles to chiral purity assays, especially when enantiomer ratios are near 50:50 .

- Ethical Design : Adhere to laboratory safety and ethical guidelines, particularly in animal studies, by defining clear population limits and selection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.